N-[1-[(2-{3-bromo-2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]-2-(2,4-dimethoxyphenyl)vinyl]benzamide
Description
Properties
Molecular Formula |
C25H21BrN4O7 |
|---|---|
Molecular Weight |
569.4 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-1-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H21BrN4O7/c1-36-19-9-8-16(22(13-19)37-2)11-21(28-24(32)15-6-4-3-5-7-15)25(33)29-27-14-17-10-18(30(34)35)12-20(26)23(17)31/h3-14,31H,1-2H3,(H,28,32)(H,29,33)/b21-11+,27-14+ |
InChI Key |
ZIHIRMHZKVQSDK-AVDAXMBXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)/NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-[(2-{3-bromo-2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]-2-(2,4-dimethoxyphenyl)vinyl]benzamide involves several steps. One common synthetic route includes the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[1-[(2-{3-bromo-2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]-2-(2,4-dimethoxyphenyl)vinyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-[(2-{3-bromo-2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]-2-(2,4-dimethoxyphenyl)vinyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-[(2-{3-bromo-2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]-2-(2,4-dimethoxyphenyl)vinyl]benzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
N-[1-[(2-{3-bromo-2-hydroxy-5-nitrobenzylidene}hydrazino)carbonyl]-2-(2,4-dimethoxyphenyl)vinyl]benzamide can be compared with similar compounds, such as:
(Z)-N′-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide: Shares similar functional groups but differs in the core structure and specific applications.
This compound: Similar in structure but may have different substituents or functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
